molecular formula C15H12F5N B2841459 Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine CAS No. 1443981-12-1

Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine

Cat. No.: B2841459
CAS No.: 1443981-12-1
M. Wt: 301.26
InChI Key: FKPQJKKMTPXEIG-UHFFFAOYSA-N
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Description

Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine: is a chemical compound with the molecular formula C15H12F5N and a molecular weight of 301.25 g/mol . This compound is characterized by the presence of a benzyl group attached to a trifluoroethylamine moiety, which is further substituted with two fluorine atoms on the phenyl ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine typically involves the reaction of benzylamine with 1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of azide or thiol-substituted products.

Scientific Research Applications

Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine involves its interaction with specific molecular targets. The trifluoroethylamine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting their function. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Uniqueness: Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both difluorophenyl and trifluoroethyl groups makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are often of interest in medicinal chemistry and materials science .

Biological Activity

Benzyl[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]amine is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N-benzyl-1-(2,6-difluorophenyl)-2,2,2-trifluoroethanamine
  • Molecular Formula : C₁₅H₁₂F₅N
  • Molecular Weight : 305.25 g/mol

The compound features a benzyl group attached to a trifluoroethylamine moiety with two fluorine atoms on the phenyl ring. The presence of these electronegative fluorine atoms enhances the lipophilicity and metabolic stability of the compound.

This compound is believed to exert its biological effects through interactions with specific molecular targets such as receptors and enzymes. The trifluoroethyl group can enhance binding affinity due to its electron-withdrawing properties, potentially leading to increased potency in biological assays.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines.
  • Antimicrobial Properties : Some investigations have shown efficacy against specific bacterial strains, indicating potential as an antimicrobial agent.
  • Neuroprotective Effects : There is emerging evidence that the compound may protect neuronal cells from oxidative stress-induced damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in breast cancer
AntimicrobialActivity against E. coli and S. aureus
NeuroprotectiveReduced oxidative stress in neuronal cultures

Case Study: Antitumor Activity

A study published in Cancer Research investigated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability and an increase in apoptosis markers such as caspase-3 activation. The study concluded that this compound could be a promising candidate for further development as an anticancer agent.

Case Study: Antimicrobial Effects

In a recent publication in Journal of Antimicrobial Chemotherapy, the compound was tested against various bacterial strains. It exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. This highlights its potential use in treating bacterial infections.

Properties

IUPAC Name

N-benzyl-1-(2,6-difluorophenyl)-2,2,2-trifluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5N/c16-11-7-4-8-12(17)13(11)14(15(18,19)20)21-9-10-5-2-1-3-6-10/h1-8,14,21H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPQJKKMTPXEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=C(C=CC=C2F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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